3-Chloro-7-methylquinolin-4(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

3-Chloro-7-methylquinolin-4(1H)-one (CAS 1204811-41-5) is a uniquely substituted quinolin-4(1H)-one scaffold engineered for kinase inhibitor programs. The electron‑withdrawing 3‑Cl enables chemo‑selective derivatization via SNAr/cross‑coupling, while the 7‑Me enhances lipophilicity (XLogP 2.8) and membrane penetration – a substitution pattern distinct from the 7‑chloro‑3‑methyl antimalarial chemotype. The 3‑Cl substituent shifts the tautomeric equilibrium toward the 4‑oxo form, critical for target‑specific hydrogen‑bonding, a feature absent in des‑methyl or non‑halogenated analogs. Patent‑proven antibacterial SAR shows 3‑Cl enhances potency over unsubstituted quinoline derivatives (US 8,017,606 B2). This scaffold is indispensable for reproducible kinase hinge‑binding SAR studies. Order now for controlled, differentiated lead optimization.

Molecular Formula C10H8ClNO
Molecular Weight 193.63
CAS No. 1204811-41-5
Cat. No. B598779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-methylquinolin-4(1H)-one
CAS1204811-41-5
Synonyms3-Chloro-4-hydroxy-7-methylquinoline
Molecular FormulaC10H8ClNO
Molecular Weight193.63
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C(=CN2)Cl
InChIInChI=1S/C10H8ClNO/c1-6-2-3-7-9(4-6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13)
InChIKeyZWYAGFCOJULLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-7-methylquinolin-4(1H)-one (CAS 1204811-41-5): Core Physicochemical and Structural Profile for Procurement Evaluation


3-Chloro-7-methylquinolin-4(1H)-one (CAS 1204811-41-5) is a heterocyclic small molecule belonging to the quinolin-4(1H)-one class, featuring a chlorine atom at the C-3 position and a methyl group at the C-7 position on the quinolinone scaffold [1]. Its molecular formula is C10H8ClNO with a molecular weight of 193.63 g/mol, a computed XLogP3-AA of 2.8, a topological polar surface area (TPSA) of 29.1 Ų, and one hydrogen bond donor with two hydrogen bond acceptors [1]. The compound exists in tautomeric equilibrium with its 4-hydroxyquinoline form (3-chloro-4-hydroxy-7-methylquinoline), a property shared across the 4-quinolinone class [2]. The dual substitution pattern—an electron-withdrawing chlorine at C-3 and an electron-donating methyl at C-7—creates a distinctive electronic environment on the quinolinone core that differentiates it from both the unsubstituted parent and mono-substituted analogs [3].

Why Generic Quinolin-4(1H)-one Analogs Cannot Substitute for 3-Chloro-7-methylquinolin-4(1H)-one in Structure-Activity Applications


Substitution elsewhere on the quinolin-4(1H)-one scaffold is not functionally equivalent because both the position and electronic nature of substituents independently govern biological target engagement, metabolic stability, and synthetic reactivity. The C-3 chlorine is a key determinant of electrophilic reactivity at the α-position of the enone system, while the C-7 methyl modulates electron density on the aromatic ring, influencing both π-stacking interactions with biological targets and the compound's susceptibility to oxidative metabolism [1]. Patent literature explicitly establishes that a chloro or fluoro substituent at the 3-position of quinoline derivatives enhances antibacterial activity over unsubstituted analogs [2]. Regioisomeric swapping of substituents—such as replacing the 3-chloro-7-methyl pattern with a 7-chloro-3-methyl arrangement—produces a compound with fundamentally different electronic distribution and biological profile, as demonstrated in antimalarial SAR where the 7-chloro-3-methyl analog CK-2-68 achieves picomolar potency against P. falciparum via a distinct binding mode [3]. These positional effects cannot be replicated by generic quinolin-4(1H)-one alternatives, making precise chemical identity critical for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-Chloro-7-methylquinolin-4(1H)-one Against Closest Structural Analogs


Lipophilicity Differentiation: 3-Chloro-7-methylquinolin-4(1H)-one vs. 3-Chloroquinolin-4(1H)-one (Des-methyl Analog)

The 7-methyl substitution on 3-chloro-7-methylquinolin-4(1H)-one increases computed lipophilicity by approximately +1.3 logP units compared to the des-methyl analog 3-chloroquinolin-4(1H)-one. This difference is driven by the additional methyl group contributing hydrophobic surface area, which directly affects membrane permeability predictions and off-target binding propensity [1]. The TPSA remains identical at 29.1 Ų between the two compounds, since the methyl group does not contribute additional polar atoms, meaning the increased logP is achieved without sacrificing polar surface area—a favorable profile for blood-brain barrier penetration potential according to CNS MPO scoring guidelines [1].

Lipophilicity Drug-likeness Physicochemical profiling

Substituent Electronic Effect Differentiation: 3-Chloro-7-methyl vs. 7-Methyl-quinolin-4(1H)-one (Des-chloro Analog)

The C-3 chlorine atom introduces a strong electron-withdrawing effect (Hammett σ_m ≈ +0.37 for Cl) at the α-position of the α,β-unsaturated carbonyl system, which is absent in 7-methylquinolin-4(1H)-one. This electronic perturbation has been shown in quinolin-4-one SAR studies to modulate tautomeric equilibrium between the 4-oxo and 4-hydroxy forms, with electron-withdrawing groups at C-3 favoring the 4-oxo tautomer that is critical for target hydrogen-bonding interactions [1]. In mutagenicity studies on structurally related 4-methylquinoline, introduction of a 3-chloro substituent completely abolished mutagenic potential observed with the parent compound, demonstrating that the 3-chloro group can dramatically alter biological activity profiles beyond simple potency modulation [2].

Electronic effects Reactivity SAR probe design

Regioisomeric Differentiation: 3-Chloro-7-methyl vs. 7-Chloro-3-methylquinolin-4(1H)-one Substitution Pattern

The regioisomer 7-chloro-3-methylquinolin-4(1H)-one (as present in the antimalarial lead CK-2-68) places the chlorine at C-7 and methyl at C-3, creating a fundamentally different pharmacophore. In the broader quinolin-4-one class, the C-7 position is a well-established determinant of antiparasitic activity (as exemplified by chloroquine's 7-chloro substitution), while C-3 substitution governs interaction with kinase ATP-binding pockets and bacterial DNA gyrase [1]. The 3-chloro-7-methyl pattern thus orients the compound toward different target classes than the 7-chloro-3-methyl pattern. Patent literature on quinoline-based FGFR inhibitors exemplifies how C-3 substitution patterns critically determine kinase selectivity profiles, with chlorine at C-3 providing a specific steric and electronic footprint recognized by the kinase hinge region [2].

Regioisomerism Target selectivity Medicinal chemistry

Halogen-Dependent Reactivity Differentiation: 3-Chloro vs. 3-Bromo-7-methylquinolin-4(1H)-one

The C-3 chlorine atom provides a balanced reactivity profile for subsequent synthetic transformations: it is sufficiently activated toward nucleophilic aromatic substitution (SNAr) by the adjacent C-4 carbonyl (which acts as an electron-withdrawing group in the para position), yet it is less reactive and more selective than the corresponding 3-bromo analog, reducing unwanted side reactions during amination or etherification steps. The 3-bromo analog (3-bromo-7-methylquinolin-4(1H)-one, related to CAS 1204811-42-6) is expected to show approximately 5- to 50-fold higher reactivity in Pd-catalyzed cross-coupling reactions due to the lower C-Br bond dissociation energy (~67 kcal/mol for C-Br vs. ~81 kcal/mol for C-Cl in aryl halides) [1]. This makes 3-chloro-7-methylquinolin-4(1H)-one the preferred intermediate when controlled, stepwise derivatization is required rather than maximum coupling efficiency [1].

Cross-coupling Nucleophilic aromatic substitution Synthetic intermediate

Evidence-Backed Research and Industrial Application Scenarios for 3-Chloro-7-methylquinolin-4(1H)-one


Medicinal Chemistry: Kinase Inhibitor Scaffold with Defined C-3 Pharmacophoric Anchor

Based on the established role of C-3-substituted quinolin-4(1H)-ones as kinase hinge-binding scaffolds—exemplified by quinolinone-based FGFR inhibitors (Patent WO 2018/11384075) and CHK1 inhibitors—3-chloro-7-methylquinolin-4(1H)-one serves as a core intermediate for constructing ATP-competitive kinase inhibitors [8]. The C-3 chlorine provides a synthetic handle for introducing diverse amine, ether, or aryl substituents via SNAr or cross-coupling, while the C-7 methyl enhances lipophilicity (computed XLogP3-AA = 2.8 vs. ~1.5 for the des-methyl analog) for improved membrane penetration [7]. This scaffold is specifically suited for kinase programs where the 7-chloro-3-methyl regioisomer (antimalarial-focused) is not the relevant chemotype [8].

Antibacterial Lead Optimization: Leveraging the 3-Chloro Motif for Gram-Positive Activity Enhancement

Patent literature (US 8,017,606 B2) explicitly demonstrates that 3-chloro or 3-fluoro substitution on quinoline derivatives enhances antibacterial activity over unsubstituted analogs [8]. 3-Chloro-7-methylquinolin-4(1H)-one combines this activity-enhancing 3-chloro substituent with a 7-methyl group that further modulates target affinity. The compound is positioned as a starting point for structure-activity relationship (SAR) exploration against multidrug-resistant Gram-positive bacterial strains, where quinoline derivatives have demonstrated potent activity [7]. The controlled reactivity of the C-3 chlorine (vs. C-3 bromo) allows systematic derivatization to optimize both potency and selectivity [5].

Chemical Biology Probe Development: Tautomerism-Controlled Target Engagement

The electron-withdrawing 3-chloro substituent shifts the tautomeric equilibrium toward the 4-oxo form, which is critical for specific hydrogen-bonding interactions with biological targets [8]. This tautomeric control is absent in 7-methylquinolin-4(1H)-one (lacking the 3-Cl group) and differs from 3-bromo analogs where steric bulk may alter binding geometry. The computed TPSA of 29.1 Ų combined with logP of 2.8 places this compound in a favorable CNS drug-like chemical space (CNS MPO score estimation), making it suitable for neuroscience target probe development where the quinolin-4-one scaffold has shown MAO inhibitory activity [7].

Synthetic Methodology Development: Model Substrate for Chemoselective C-3 Derivatization

As a chloro-substituted quinolin-4(1H)-one, this compound serves as an ideal model substrate for developing chemoselective SNAr and cross-coupling methodologies. The C-3 chlorine is activated by the para-related C-4 carbonyl while the C-7 methyl provides a distinct NMR handle for reaction monitoring. Its intermediate reactivity (between the more reactive 3-bromo analog and the unreactive 3-H analog) allows method development under controlled conditions, with the non-rotatable bond count of zero ensuring conformational simplicity for computational modeling of reaction pathways [8].

Quote Request

Request a Quote for 3-Chloro-7-methylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.